molecular formula C21H27N3O3 B1667402 Anidoxime CAS No. 34297-34-2

Anidoxime

Cat. No.: B1667402
CAS No.: 34297-34-2
M. Wt: 369.5 g/mol
InChI Key: XPHBRTNHVJSEQD-UHFFFAOYSA-N
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Description

Anidoxime is a chemical compound that belongs to the class of oximes Oximes are characterized by the presence of a hydroxylamine group attached to a carbon atom that is double-bonded to a nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

Anidoxime can be synthesized through the reaction of hydroxylamine with aldehydes or ketones. The reaction typically involves the condensation of hydroxylamine with the carbonyl compound to form the oxime. For example, the reaction of hydroxylamine with acetone yields acetone oxime. The reaction conditions often include the use of an acid catalyst to facilitate the condensation process .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for the efficient mixing of reactants and the control of reaction conditions, such as temperature and pressure. The use of microwave-assisted synthesis has also been explored to enhance the reaction rate and yield of this compound .

Chemical Reactions Analysis

Types of Reactions

Anidoxime undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form nitriles or amides.

    Reduction: Reduction of this compound can yield amines.

    Substitution: this compound can undergo substitution reactions where the hydroxylamine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: 2-iodobenzoic acid, cytochrome P450

    Reducing Agents: Sodium borohydride, hydrogen gas with a metal catalyst

    Substitution Reagents: Halogenating agents, nucleophiles

Major Products Formed

    Oxidation: Nitriles, amides

    Reduction: Amines

    Substitution: Various substituted oximes

Mechanism of Action

The mechanism of action of anidoxime involves its ability to undergo oxidation and reduction reactions. In biological systems, this compound can be oxidized by cytochrome P450 enzymes to release nitric oxide. This nitric oxide can then interact with various molecular targets, including guanylate cyclase, leading to the relaxation of smooth muscle cells and vasodilation . The presence of electron-donating groups on the oxime moiety can stabilize the nitrone form, facilitating addition reactions .

Comparison with Similar Compounds

Anidoxime can be compared with other oximes and amidoximes:

    Oximes: Compounds like acetone oxime and benzaldehyde oxime share similar chemical properties with this compound but differ in their specific applications and reactivity.

    Amidoximes: Amidoximes, such as formamidoxime, have an additional amino group attached to the carbon atom.

Uniqueness

This compound is unique due to its ability to release nitric oxide and its potential applications in medicine and industry. Its versatility in undergoing various chemical reactions makes it a valuable compound for research and industrial processes.

List of Similar Compounds

  • Acetone oxime
  • Benzaldehyde oxime
  • Formamidoxime

Properties

CAS No.

34297-34-2

Molecular Formula

C21H27N3O3

Molecular Weight

369.5 g/mol

IUPAC Name

[[3-(diethylamino)-1-phenylpropylidene]amino] N-(4-methoxyphenyl)carbamate

InChI

InChI=1S/C21H27N3O3/c1-4-24(5-2)16-15-20(17-9-7-6-8-10-17)23-27-21(25)22-18-11-13-19(26-3)14-12-18/h6-14H,4-5,15-16H2,1-3H3,(H,22,25)

InChI Key

XPHBRTNHVJSEQD-UHFFFAOYSA-N

SMILES

CCN(CC)CCC(=NOC(=O)NC1=CC=C(C=C1)OC)C2=CC=CC=C2

Isomeric SMILES

CCN(CC)CC/C(=N/OC(=O)NC1=CC=C(C=C1)OC)/C2=CC=CC=C2

Canonical SMILES

CCN(CC)CCC(=NOC(=O)NC1=CC=C(C=C1)OC)C2=CC=CC=C2

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

31729-11-0 (hydrochloride)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

4-MPC-3-DAPO
anidoxime
anidoxime hydrochloride
O-(4-methoxyphenylcarbamoyl)-3-diethylaminopropiophenone oxime

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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